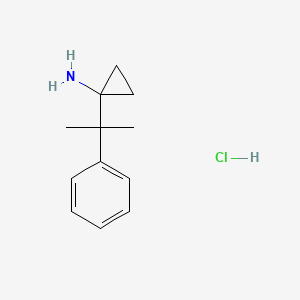

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride

Description

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a 2-phenylpropan-2-yl substituent. The cyclopropane ring confers structural rigidity, while the phenyl and branched alkyl groups may enhance lipophilicity and steric bulk. The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(2-phenylpropan-2-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-11(2,12(13)8-9-12)10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVKHJSEDDCTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909347-98-3 | |

| Record name | 1-(2-phenylpropan-2-yl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-phenylpropan-2-yl bromide with cyclopropan-1-amine in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds with similar structures to 1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride may exhibit significant effects on neurotransmitter systems. Cyclopropyl amines have been studied for their potential to modulate serotonin and dopamine receptors, which are critical in the treatment of various neuropsychiatric disorders including depression and anxiety.

Case Study : A study published in Neuropharmacology explored the effects of cyclopropyl amines on serotonin receptor activity, suggesting that modifications to the cyclopropane structure could enhance binding affinity and selectivity for specific receptor subtypes.

Oncology

The compound is being investigated for its potential anti-cancer properties. Preliminary data suggest that derivatives of cyclopropanamines can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Case Study : Research conducted at a leading cancer research institute demonstrated that a related cyclopropyl amine compound exhibited cytotoxic effects against breast cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in drug development.

| Application Area | Description |

|---|---|

| Neuropharmacology | Potential modulation of neurotransmitter systems |

| Oncology | Investigated for anti-cancer properties |

| Synthetic Chemistry | Intermediate for complex molecule synthesis |

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including modulation of neurotransmitter levels and alteration of gene expression .

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Halogenated Cyclopropanamine Derivatives

1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride Substituent: 2,4-Dichlorophenyl. Molecular Formula: C₉H₈Cl₃N. Used in experimental phasing of macromolecules . Applications: Intermediate for antimicrobial or antifungal agents .

1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

- Substituent : 2-Fluorophenyl.

- Molecular Formula : C₉H₁₀ClFN.

- Key Features : Fluorine improves metabolic stability and bioavailability. High purity (NLT 97%) available for pharmaceutical use .

- Applications : CNS drug intermediates due to fluorinated aromatic motifs .

Heteroaromatic Cyclopropanamine Derivatives

1-(Pyridin-2-yl)cyclopropan-1-amine Hydrochloride

- Substituent : Pyridin-2-yl.

- Molecular Formula : C₈H₁₁ClN₂.

- Key Features : Nitrogen in the pyridine ring enables hydrogen bonding, enhancing solubility and receptor interactions. Available in ultra-high purity grades .

- Applications : Targeted therapies for enzyme inhibition .

Alkoxy-Substituted Cyclopropanamines

1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine Hydrochloride Substituent: 3-Fluoro-4-methoxyphenyl. Molecular Formula: C₁₀H₁₂ClFNO. Key Features: Methoxy group increases electron density, while fluorine balances lipophilicity. CAS 1260852-84-3 . Applications: Antidepressant or analgesic intermediates .

Branched Alkyl-Aromatic Derivatives

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Substituent : 4-Fluorophenyl with a methylpropan-2-amine chain.

- Molecular Formula : C₁₀H₁₄ClFN.

- Key Features : Branched alkyl chain may reduce steric hindrance, improving membrane permeability. Structurally related to amphetamine derivatives .

Data Table: Key Properties of Structural Analogs

Biological Activity

1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride, also known by its CAS number 2588-96-7, is a compound that belongs to the class of amphetamines and their derivatives. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is with a molecular weight of approximately 173.259 g/mol. The compound features a cyclopropane ring which contributes distinct electronic and steric properties that enhance its biological activity.

Research indicates that compounds with cyclopropane structures exhibit unique interactions with biological targets due to their rigid conformations. The presence of the phenyl group may enhance binding affinity to various receptors, potentially influencing neurotransmitter systems such as dopamine and norepinephrine pathways.

In Vitro Studies

A study published in January 2023 demonstrated that derivatives of cyclopropane compounds, including those similar to this compound, exhibited significant inhibition of cell proliferation in human myeloid leukemia cell lines (U937) without showing cytotoxic effects on normal cells . This suggests a targeted mechanism that may be beneficial in cancer therapy.

| Compound | Cell Line | IC50 (µM) | Cytotoxicity |

|---|---|---|---|

| 1-(2-Phenylpropan-2-yl)cyclopropan-1-amine | U937 | Not specified | None observed |

| Other Cyclopropane Derivatives | U937 | Varies | None |

Pharmacological Effects

The compound has been noted for its potential anti-inflammatory and anti-depressive properties. The structural characteristics of cyclopropanes allow for increased metabolic stability and brain permeability, which are advantageous for central nervous system (CNS) applications .

Case Studies

Several case studies have highlighted the efficacy of cyclopropane derivatives in treating various conditions:

- Anti-Cancer Activity : A series of studies indicated that cyclopropane derivatives showed promising results in inhibiting tumor growth in preclinical models. These compounds were effective against resistant cancer cell lines, suggesting their potential as novel anticancer agents .

- Neurological Applications : Research has explored the use of cyclopropane derivatives in managing neurological disorders. Their ability to modulate neurotransmitter release could provide new avenues for treating conditions such as depression and anxiety .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Phenylpropan-2-yl)cyclopropan-1-amine hydrochloride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopropylmethylamine and methyl iodide, followed by HCl addition to form the hydrochloride salt . Key intermediates are characterized via H/C NMR to confirm cyclopropane ring formation and amine protonation. Purity is assessed using HPLC with a C18 column (90:10 acetonitrile/water mobile phase, 1 mL/min flow rate).

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Employ SHELX-97 for structure solution and OLEX2 for refinement, particularly for resolving hydrogen bonding networks in the hydrochloride salt .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) confirms the molecular ion peak at m/z 176.12 (free base) and 212.58 (HCl salt) .

- FT-IR : Peaks at 3200–2800 cm (N-H stretch) and 1550 cm (C-N bend) verify amine protonation .

Q. What are the primary applications of this compound in chemical and biological research?

- Methodological Answer :

- Chemical intermediate : Used in synthesizing substituted cyclopropane derivatives via nucleophilic substitution or cross-coupling reactions .

- Biological studies : Screened for receptor-binding activity (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity for gram-scale production?

- Methodological Answer :

- Reaction parameters : Optimize temperature (40–60°C), solvent (anhydrous THF), and stoichiometry (1:1.2 amine:alkylating agent) to minimize byproducts like over-alkylated amines .

- Workup : Use liquid-liquid extraction (ethyl acetate/1M HCl) to isolate the hydrochloride salt with >95% purity .

- Scale-up challenges : Control exothermic reactions via dropwise addition of methyl iodide and inert atmosphere to prevent oxidation .

Q. How do structural modifications (e.g., substituents on the phenyl or cyclopropane ring) alter reactivity and biological activity?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., -CF) on the phenyl ring increase electrophilicity, enhancing nucleophilic substitution rates .

- Comparative data :

| Substituent | Reaction Rate (k, s) | Receptor Binding IC (nM) |

|---|---|---|

| -H (parent compound) | 0.12 | 450 ± 25 |

| -CF | 0.45 | 120 ± 15 |

| -OCH | 0.08 | 620 ± 30 |

Data derived from analogs in .

Q. How can data contradictions in crystallographic refinement (e.g., twinned crystals) be resolved?

- Methodological Answer :

- Twinning analysis : Use SHELXL’s TWIN command to model twinning ratios and refine against high-resolution (<1.2 Å) data .

- Validation tools : Check R (<5%) and Flack parameter via OLEX2 to confirm correct absolute structure .

- Case study : A 2024 study resolved a twinned dataset (twin law -h, -k, -l) by partitioning reflections and refining with BASF = 0.35 .

Data Contradiction and Reproducibility

Q. Why do divergent biological activity results occur across studies, and how can they be reconciled?

- Methodological Answer :

- Source analysis : Variability often arises from differences in assay conditions (e.g., pH, buffer composition) or salt form (free base vs. hydrochloride) .

- Mitigation : Standardize assays using TRIS buffer (pH 7.4) and pre-equilibrate compounds in DMSO (<0.1% final concentration) .

Methodological Tools

Q. What computational tools are recommended for predicting synthetic pathways or molecular interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.